Technical Profile: 3-(Difluoromethoxy)isoquinolin-1-amine
Technical Profile: 3-(Difluoromethoxy)isoquinolin-1-amine
Executive Summary & Chemical Identity
3-(Difluoromethoxy)isoquinolin-1-amine (CAS: 2059943-82-5) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of kinase inhibitors and GPCR ligands. Structurally, it consists of an isoquinoline core functionalized with a primary amine at the C1 position and a difluoromethoxy group (
This compound represents a strategic "bioisosteric upgrade" to the classic 1-aminoisoquinoline scaffold. The inclusion of the difluoromethoxy group serves two critical functions:
-
Metabolic Shielding: The fluorine atoms block the rapid oxidative
-dealkylation typically seen with methoxy groups, significantly extending in vivo half-life ( ). -
Lipophilic Tuning: The
moiety acts as a lipophilic hydrogen bond donor/acceptor, modulating the compound's LogP and membrane permeability without the steric bulk of a trifluoromethoxy group.
Physicochemical Properties Matrix
| Property | Value / Description | Note |
| CAS Number | 2059943-82-5 | Primary Identifier |
| Molecular Formula | - | |
| Molecular Weight | 210.18 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical for amino-isoquinolines |
| Predicted LogP | ~2.4 - 2.8 | Moderately lipophilic |
| pKa (Conjugate Acid) | ~7.8 - 8.2 | Protonation occurs at |
| H-Bond Donors | 1 (Primary Amine) | - |
| H-Bond Acceptors | 3 ( | - |
| Solubility | DMSO, Methanol, DCM | Low solubility in water at neutral pH |
Synthetic Architecture
The synthesis of 3-(difluoromethoxy)isoquinolin-1-amine requires a regioselective approach to install the labile difluoromethoxy group while establishing the C1-amine. Direct amination of 3-(difluoromethoxy)isoquinoline via the Chichibabin reaction is possible but often suffers from low yields and byproduct formation.
A more robust, field-proven protocol involves the N-oxide activation pathway , which allows for the controlled installation of the C1-amine via a chloro-intermediate.
Mechanistic Pathway (Graphviz)
Figure 1: Step-wise synthetic route for 3-(Difluoromethoxy)isoquinolin-1-amine via N-oxide activation.
Detailed Experimental Protocol
Step 1: O-Difluoromethylation
-
Reagents: 3-Hydroxyisoquinoline (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),
(2.0 eq). -
Solvent: DMF (Anhydrous).
-
Procedure: Dissolve 3-hydroxyisoquinoline in DMF. Add
and heat to 100°C. Dropwise add a solution of sodium chlorodifluoroacetate. The in-situ generated difluorocarbene ( ) inserts into the O-H bond. -
Critical Control: Moisture must be excluded to prevent hydrolysis of the carbene source.
Step 2: N-Oxidation
-
Reagents: 3-(Difluoromethoxy)isoquinoline, m-CPBA (1.2 eq).
-
Solvent: DCM.
-
Procedure: Stir at room temperature for 4-6 hours. Quench with sodium thiosulfate/bicarbonate wash.
-
Observation: The product typically precipitates or is isolated as a polar solid.
Step 3: Chlorination (Regioselective)
-
Reagents:
(Neat or in ). -
Procedure: Reflux the N-oxide in
. This effects a rearrangement to the 1-chloro-3-(difluoromethoxy)isoquinoline. -
Note: The 3-position is already blocked, and the N-oxide rearrangement favors the C1 position (alpha to Nitrogen).
Step 4: Amination
-
Reagents: Ammonia in Ethanol (saturated) or Ammonium Hydroxide.
-
Conditions: Heated sealed tube (100-120°C) or microwave irradiation.
-
Purification: The final amine is basic. Acid-base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer, extract with DCM) yields high purity.
Medicinal Chemistry Applications
The "Fluorine Effect" in Isoquinoline Scaffolds
In drug discovery, the 3-(difluoromethoxy)isoquinolin-1-amine motif is often employed to target kinases (e.g., tyrosine kinases) where the isoquinoline nitrogen and the C1-amine form a bidentate hydrogen bond interaction with the kinase hinge region.
-
Bioisosterism: The
group is a bioisostere of a methoxy ( ) group but with altered electronics. The electron-withdrawing nature of fluorine lowers the electron density on the ether oxygen, reducing its H-bond acceptor capability but increasing lipophilicity. -
Conformational Locking: The "anomeric effect" of the
bond often prefers a specific orthogonal conformation, potentially locking the ligand into a bioactive pose. -
Metabolic Stability:
-
Standard Methoxy: Susceptible to CYP450-mediated O-demethylation (rapid clearance).
-
Difluoromethoxy: The C-F bond is metabolically robust. The C-H bond in
is less acidic and less prone to radical abstraction than a methyl C-H, significantly retarding metabolism.
-
SAR Decision Tree (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) logic driving the selection of the difluoromethoxy substituent.
Handling & Safety Protocols
While 3-(difluoromethoxy)isoquinolin-1-amine is not classified as a high-hazard substance, standard laboratory safety for fluorinated heterocycles applies.
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Stability: The
group is generally stable to acid and base, but prolonged exposure to strong Lewis acids (e.g., ) should be avoided as it may compromise the ether linkage. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic nature of the amine salt forms requires desiccation.
References
-
Reactivity of 1,3-Dichloroisoquinoline
- Title: Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.
- Source: Journal of the Chemical Society, Perkin Transactions 1.
-
URL: [Link]
- Relevance: Validates the regioselectivity required for synthesizing 1-amino-3-substituted isoquinolines.
-
Difluoromethylation Methodology
- Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light Redox-Catalyzed Difluoromethyl
- Source: PMC (PubMed Central).
-
URL: [Link]
- Relevance: Provides modern protocols for installing difluoromethyl groups on heterocyclic scaffolds.
-
Isoquinoline Synthesis & Properties
- Title: Synthesis of 1-aminoisoquinolines via Rh(III)
- Source: PubMed.
-
URL: [Link]
- Relevance: Background on constructing the 1-aminoisoquinoline core.
- Compound Catalog Data: Title: 3-(Difluoromethoxy)isoquinolin-1-amine Product Page. Source: Sigma-Aldrich / MilliporeSigma.
